![molecular formula C15H24ClNO2 B13349970 a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride is a chemical compound with a complex structure that includes an ethyl ester, a benzyl group, and a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride typically involves the esterification of 2-benzyl-4-(dimethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Brominated or nitrated benzyl derivatives.
科学的研究の応用
Ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
Dimetindene Maleate: A selective histamine H1 antagonist with a similar structure.
Ethyl 4-(dimethylamino)butanoate: Shares the dimethylamino and ester groups but lacks the benzyl group.
Methyl 2-(methylamino)butanoate hydrochloride: Similar ester and amino groups but different alkyl chain.
Uniqueness
Ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H24ClNO2 |
|---|---|
分子量 |
285.81 g/mol |
IUPAC名 |
ethyl 2-benzyl-4-(dimethylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13;/h5-9,14H,4,10-12H2,1-3H3;1H |
InChIキー |
NFYCGQHCEGVCCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


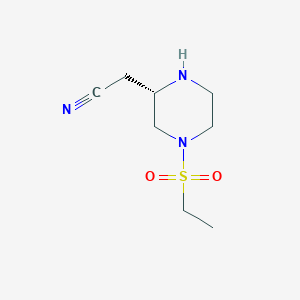

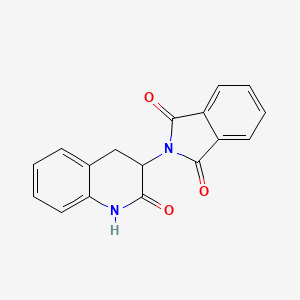


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
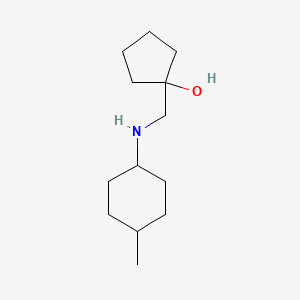
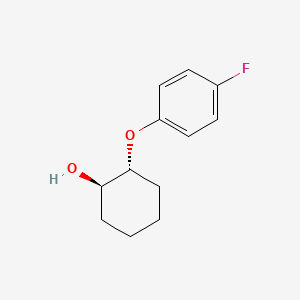

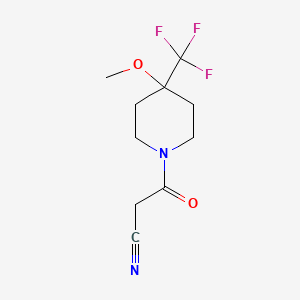
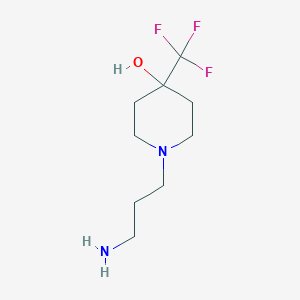
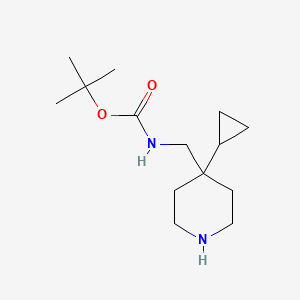
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
